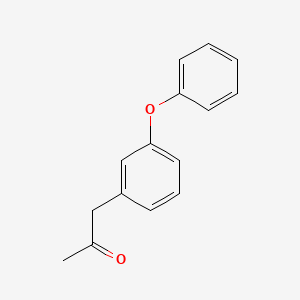

1-(3-Phenoxyphenyl)propan-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H14O2 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

1-(3-phenoxyphenyl)propan-2-one |

InChI |

InChI=1S/C15H14O2/c1-12(16)10-13-6-5-9-15(11-13)17-14-7-3-2-4-8-14/h2-9,11H,10H2,1H3 |

InChI Key |

UDZYEVLIZLVBEH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=CC=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Modifications, Derivatives, and Analog Synthesis of 1 3 Phenoxyphenyl Propan 2 One

Derivatization at the Ketone Functionality

The carbonyl group of the ketone is a primary site for chemical reactions, allowing for the introduction of diverse functional groups. These modifications can significantly alter the molecule's steric and electronic properties.

Hydrazone and Oxime Formation

The reaction of ketones with hydrazines and alkoxyamines to form hydrazones and oximes, respectively, is a well-established and widely used conjugation method. nih.govnih.gov This condensation reaction is notable for its simplicity and the formation of a stable C=N bond, with water as the only byproduct. nih.gov The general mechanism involves the nucleophilic attack of the hydrazine (B178648) or alkoxyamine on the ketone's carbonyl carbon, followed by dehydration to yield the corresponding imine derivative.

The rate of hydrazone and oxime formation is significantly pH-dependent. While the reaction can proceed at neutral pH, it is often slow. nih.govrsc.org Catalysis, particularly by certain amine buffers, has been shown to dramatically accelerate these reactions. nih.govchalmers.se For instance, bifunctional amine buffers like 2-(aminomethyl)imidazoles can increase the reaction rates by several orders of magnitude, achieving second-order rate constants greater than 10 M⁻¹ s⁻¹. nih.gov This catalytic effect is crucial for applications where rapid conjugation is necessary, especially when reactants are at low concentrations.

Table 1: Catalytic Effects on Hydrazone/Oxime Formation

| Catalyst/Buffer | pH | Rate Enhancement (Compared to Phosphate Buffer) | Reference |

|---|---|---|---|

| 2-(aminomethyl)imidazole | 7.4 | >20-fold | chalmers.se |

| N,N-dimethylethylenediamine | 7.4 | Significant acceleration | nih.govrsc.org |

Ketal and Enol Ether Formation

Further modifications at the ketone position include the formation of ketals and enol ethers. Ketalization, the reaction of the ketone with an alcohol in the presence of an acid catalyst, serves as a common protecting group strategy in multi-step syntheses. This reversible reaction transforms the planar carbonyl group into a tetrahedral ketal, thus altering the local stereochemistry and reactivity.

Enol ethers can be synthesized from the ketone under various conditions, typically involving the formation of an enolate intermediate followed by reaction with an electrophile. These derivatives are valuable synthetic intermediates, for example, in Claisen rearrangements to form new carbon-carbon bonds.

Enantioselective Transformations of the Ketone

The prochiral nature of the ketone in 1-(3-phenoxyphenyl)propan-2-one allows for enantioselective transformations, such as asymmetric reduction, to produce chiral alcohols like 1-(3-phenoxyphenyl)propan-2-ol. These transformations are critical for applications where specific stereoisomers are required. The use of chiral catalysts or enzymes can yield high enantiomeric excess of either the (R)- or (S)-enantiomer. The resulting chiral alcohol can then serve as a precursor for the synthesis of other stereospecific compounds. For instance, the related compound 3-(3-phenoxyphenyl)propan-1-ol (B8488) highlights the interest in this structural class. glpbio.com

Modification of the Phenoxyphenyl Moiety

The phenoxyphenyl group offers two distinct aromatic rings for modification through electrophilic substitution or cross-coupling reactions. The electronic properties of this moiety can be finely tuned by introducing various substituents.

Substituent Effects on the Phenyl Ring

Similarly, the second phenyl ring (part of the benzyl (B1604629) group) is a target for substitution. The position and nature of substituents on this ring can have significant steric and electronic consequences. rsc.org For example, the synthesis of 1-(3-trifluoromethyl)phenyl-propan-2-one, an intermediate for fenfluramine (B1217885), illustrates the industrial relevance of placing a strong electron-withdrawing group at the meta-position of this ring. google.com Research into related structures, such as those with methoxy (B1213986) substituents, has shown that these modifications can significantly affect chemical reactivity and photochemical behavior. researchgate.netnih.gov

Table 2: Examples of Substituted Analogs and Their Synthesis Methods

| Compound Name | Modification | Synthetic Method Highlight | Reference |

|---|---|---|---|

| 1-(3-Trifluoromethyl)phenyl-propan-2-one | CF₃ group on the phenyl ring | Diazonium salt reaction with isopropenyl acetate (B1210297) | google.com |

| 1,3-bis(4-methoxyphenyl)propan-2-one | Methoxy groups on both phenyl rings | Not specified | nih.gov |

| 3-(4-(2-morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-one | Morpholinoethoxy group on phenoxy ring | Michael addition of thiol to a chalcone | nih.gov |

Ring Substitutions and Functionalization

The aromatic rings of this compound are prime sites for substitution and functionalization to modulate its physicochemical properties. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto either the phenyl or the phenoxy ring. Given the directing effects of the substituent groups (the propan-2-one moiety is deactivating and meta-directing, while the phenoxy group is activating and ortho, para-directing), the position of substitution can be controlled to a certain extent.

For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of nitro-substituted products. Subsequent reduction of the nitro group can provide the corresponding amino derivatives, which can be further modified. Halogenation, using reagents like N-bromosuccinimide or chlorine gas in the presence of a Lewis acid catalyst, can introduce halogen atoms, which are useful handles for further cross-coupling reactions.

A common functionalization strategy for the phenolic ether linkage involves esterification. While direct esterification with carboxylic acids is slow, the reaction of the parent phenol (B47542) (3-hydroxydiphenyl ether) with acyl chlorides or acid anhydrides provides a more efficient route to the corresponding esters. libretexts.org For example, reaction with ethanoyl chloride at room temperature can yield the corresponding acetate ester. libretexts.org

Table 1: Examples of Ring Substitution Reactions on the Phenoxyphenyl Scaffold

| Reagent(s) | Reaction Type | Expected Product(s) |

| HNO₃, H₂SO₄ | Nitration | Mixture of nitro-substituted isomers |

| N-Bromosuccinimide | Bromination | Mixture of bromo-substituted isomers |

| Ethanoyl chloride | Acylation | 3-Acetoxydiphenyl ether |

| Benzoyl chloride | Benzoylation | 3-Benzoyloxydiphenyl ether |

Synthesis of Structural Isomers and Homologs

The synthesis of structural isomers of this compound, where the substitution pattern on the aromatic rings is varied, allows for the exploration of the impact of substituent positioning. For example, the synthesis of 1-(2-phenoxyphenyl)propan-2-one (B13518469) or 1-(4-phenoxyphenyl)propan-2-one (B8547114) would involve starting with the corresponding isomeric phenoxyphenols. The general synthetic route would likely follow a similar pathway involving the etherification of the appropriate hydroxydiphenyl ether followed by introduction of the propan-2-one side chain.

The synthesis of positional isomers of related complex molecules has been achieved through multi-component coupling reactions. nih.gov For instance, a Lewis acid-mediated three-component coupling has been used to synthesize triaryl-1-butenes, which can be further elaborated into complex cyclic structures. nih.gov A similar strategy could potentially be adapted for the synthesis of phenoxyphenylpropan-2-one isomers.

Homologs, where the carbon chain is extended, can also be synthesized. For example, the synthesis of 1-(3-phenoxyphenyl)butan-2-one would require the use of a different starting material, such as 1-bromo-1-(3-phenoxyphenyl)ethane, which could then be reacted with a suitable carbanion, like that derived from acetone (B3395972).

Design and Synthesis of 1-Heteroaryl-3-phenoxypropan-2-ones and Analogs

Replacing one of the phenyl rings in this compound with a heteroaromatic ring can significantly alter the molecule's electronic properties and biological activity. The synthesis of such 1-heteroaryl-3-phenoxypropan-2-one analogs often involves the condensation of a phenoxy-substituted precursor with a heteroaryl-containing building block.

For instance, the synthesis of 1-heteroaryl-3-phenoxypropan-2-ols has been achieved by the condensation of 1,2-epoxy-3-phenoxypropane with various heterocyclic thiols and amines. researchgate.net Subsequent oxidation of the resulting secondary alcohol would yield the desired 1-heteroaryl-3-phenoxypropan-2-one. A variety of nitrogen-containing heterocycles have been incorporated into similar structures, highlighting the versatility of this approach. nih.govmdpi.comopenmedicinalchemistryjournal.com

The Suzuki-Miyaura and Chan-Evans-Lam coupling reactions are powerful tools for the construction of C-C and C-N bonds, respectively, and have been employed in the synthesis of 1-heteroaryl-3-azabicyclo[3.1.0]hexanes. nih.gov These methods could be adapted for the synthesis of 1-heteroaryl-3-phenoxypropan-2-one analogs by coupling a suitable phenoxy-containing boronic acid or amine with a heteroaryl halide.

Table 2: Examples of Heterocyclic Moieties Incorporated into Phenoxypropanone Analogs

| Heterocyclic Moiety | Synthetic Approach |

| Piperidine | Condensation with 1,2-epoxy-3-phenoxypropane |

| 1,3-Benzothiazole | Condensation with 1,2-epoxy-3-phenoxypropane |

| Azepan-2-one | Condensation with 1,2-epoxy-3-phenoxypropane |

| Pyridine | Suzuki-Miyaura coupling |

| Triazole | Click chemistry (azide-alkyne cycloaddition) |

Chalcogen and Nitrogen Atom Replacement Analogs

The replacement of the ether oxygen in the phenoxy group with other chalcogens (sulfur, selenium) or a nitrogen atom leads to the formation of thioether, selenoether, and amino analogs, respectively. These modifications can have a profound impact on the molecule's conformation and electronic properties.

The synthesis of thioether analogs (thioethers) can be achieved through the SN2 reaction of a thiolate with an appropriate alkyl halide. masterorganicchemistry.com For example, 3-phenoxybenzenethiol (B8068472) could be reacted with 1-chloropropan-2-one to yield the corresponding thioether analog. A similar strategy can be employed for the synthesis of selenoethers, using a selenolate as the nucleophile.

Nitrogen-containing analogs can be prepared through various methods. For instance, the Buchwald-Hartwig amination could be used to couple 3-phenoxyaniline (B129670) with a suitable propan-2-one precursor. The synthesis of nitrogen-containing apigenin (B1666066) analogs has been achieved through Mannich reactions, which could be a viable route for introducing aminomethyl groups onto the phenoxyphenyl scaffold. researchgate.netnih.gov

Synthesis of Phosphonosulfonates and Related Derivatives from Phenoxyphenyl Precursors

The synthesis of phosphonosulfonate derivatives from phenoxyphenyl precursors introduces a unique functional group with potential applications in various fields. While direct synthesis of phosphonosulfonates from this compound is not widely reported, general methods for the synthesis of O-aryl phosphonothionates and phosphonates can be adapted.

A mixed anhydride (B1165640) method has been successfully applied to synthesize optically active O-aryl O-ethyl phenylphosphonothionates. nih.gov This method involves the reaction of O,O-diethyl phosphorochloridate with O-ethyl phenylphosphonothioic acid to form an anhydride, which is then reacted with a sodium phenoxide to yield the desired product. nih.gov By using the sodium salt of 3-hydroxydiphenyl ether, this method could be employed to synthesize the corresponding phosphonothionate derivative.

Furthermore, various methods for the synthesis of phosphonates by substitution or phosphonylation have been developed. organic-chemistry.org These include palladium-catalyzed cross-coupling reactions of aryl halides or mesylates with H-phosphonates. organic-chemistry.org Thus, a halogenated derivative of this compound could serve as a precursor for the synthesis of a phosphonate (B1237965) derivative. The direct synthesis of phenyl esters from phenols and carboxylic acids using a borate-sulfuric acid catalyst complex has also been reported and could potentially be adapted for the synthesis of related phosphorus-containing esters. google.com

Table 3: Common Precursors and Reagents in the Synthesis of Analogs and Derivatives

| Derivative Class | Key Precursor(s) | Key Reagent(s) |

| Ring-Substituted | This compound | Nitrating agents, Halogenating agents, Acyl halides |

| Structural Isomers | Isomeric phenoxyphenols | Alkylating agents, Coupling reagents |

| Heteroaryl Analogs | 1,2-Epoxy-3-phenoxypropane, Phenoxyboronic acids | Heterocyclic amines/thiols, Heteroaryl halides |

| Chalcogen Analogs | 3-Phenoxybenzenethiol/selenol | 1-Chloropropan-2-one |

| Nitrogen Analogs | 3-Phenoxyaniline | Propan-2-one precursors, Formaldehyde, Amines |

| Phosphonosulfonates | 3-Hydroxydiphenyl ether, Halogenated phenoxyphenylpropanone | Phosphorochloridates, H-phosphonates |

Mechanistic Investigations of Chemical Reactivity and Transformations

Elucidation of Reaction Pathways for Synthetic Transformations

The structure of 1-(3-Phenoxyphenyl)propan-2-one, featuring a ketone functional group and an aryl ether linkage, allows for a variety of synthetic transformations. Understanding the mechanisms of these reactions is crucial for the targeted synthesis of derivatives.

The ketone group is a versatile functional handle for numerous organic reactions. chemistrytalk.org Interconversions typically involve nucleophilic addition to the carbonyl carbon, leveraging its electrophilic nature.

Reduction to Secondary Alcohols: The ketone can be reduced to the corresponding secondary alcohol, 1-(3-phenoxyphenyl)propan-2-ol. This transformation is commonly achieved through catalytic hydrogenation using catalysts like platinum or nickel, or by using hydride reagents such as sodium borohydride (B1222165) (NaBH₄). chemistrytalk.org The mechanism with NaBH₄ involves the transfer of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by a protic solvent.

Reductive Amination: The ketone can be converted into an amine via reductive amination. This process involves the initial reaction with ammonia (B1221849) or a primary amine to form an intermediate imine (a Schiff base), which is then reduced in situ to the corresponding amine. This is a known pathway for the synthesis of fenfluramine (B1217885) from a related phenylpropan-2-one derivative. google.com

Aldol (B89426) Condensation: In the presence of a base or acid, the ketone can undergo aldol condensation. A base would abstract an α-proton (from the C1 or C3 position) to form an enolate. This enolate acts as a nucleophile, attacking the carbonyl carbon of another molecule of the ketone, leading to the formation of a β-hydroxy ketone. Subsequent dehydration can yield an α,β-unsaturated ketone.

Halogenation: Under acidic or basic conditions, the ketone can be halogenated at the α-carbon. The reaction proceeds through an enol or enolate intermediate, which attacks the diatomic halogen.

A summary of potential ketone interconversions is provided below.

Table 1: Potential Interconversion Reactions of the Ketone Group

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Reduction | NaBH₄, MeOH or H₂, Pt/C | Secondary alcohol |

| Reductive Amination | R-NH₂, NaBH₃CN | Amine |

| Aldol Condensation | NaOH or H⁺ | β-Hydroxy ketone / α,β-Unsaturated ketone |

| α-Halogenation | Br₂, CH₃COOH | α-Halo ketone |

The diaryl ether bond in this compound is generally stable but can be cleaved under specific, often harsh, conditions. libretexts.org

Acid-Catalyzed Cleavage: Strong protic acids, particularly hydrogen iodide (HI) or hydrogen bromide (HBr), are effective for cleaving ethers. masterorganicchemistry.com The mechanism begins with the protonation of the ether oxygen, converting the phenoxy group into a better leaving group. libretexts.orgmasterorganicchemistry.com A nucleophile, typically the halide ion (I⁻ or Br⁻), then attacks one of the adjacent carbon atoms. In the case of an aryl alkyl ether, the nucleophile will preferentially attack the alkyl carbon rather than the aromatic ring carbon. libretexts.org For this compound, this would lead to cleavage at the bond between the oxygen and the phenyl ring bearing the propanone side chain. However, since SN2 reactions are unfavorable at sp²-hybridized carbons, the cleavage of diaryl ethers like the one present in this molecule is particularly difficult and often requires forcing conditions. libretexts.orgmasterorganicchemistry.com If cleavage were to occur, it would result in a phenol (B47542) and an aryl halide.

Lewis Acid-Catalyzed Cleavage: More modern methods employ Lewis acids. For instance, the combination of tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and a hydrosilane can cleave aryl alkyl ethers under mild conditions. researchgate.net The reaction proceeds by converting the ether to a siloxane, which is subsequently hydrolyzed to yield the phenol. researchgate.net

Enzymatic Cleavage: In biological systems and lignin (B12514952) depolymerization studies, glutathione-dependent β-etherases (like LigF and LigE) have been shown to stereoselectively cleave β-O-4 aryl ether bonds. osti.gov These reactions proceed via an SN2 mechanism where a glutathione (B108866) thiolate acts as the nucleophile. osti.gov While the structure of this compound differs from typical lignin models, these enzymatic pathways highlight alternative, milder routes for ether cleavage.

Table 2: Reagents for Aryl Ether Cleavage

| Reagent Class | Specific Reagents | Mechanism | Typical Products |

|---|---|---|---|

| Strong Protic Acids | HI, HBr | SN1/SN2 Nucleophilic Substitution | Phenol and Aryl Halide |

| Lewis Acids/Hydrosilanes | B(C₆F₅)₃, R₃SiH | Hydrosilylation followed by hydrolysis | Phenol |

| Enzymatic | β-etherases (e.g., LigF) | SN2 Nucleophilic Attack | Phenol and derivatized substrate |

Kinetic Studies of Chemical Reactions Involving the Compound

Direct kinetic studies on this compound are not extensively reported in the literature. However, the kinetics of reactions involving structurally similar compounds, such as phenothiazines and pyrethroids, provide a framework for understanding its reactivity. nih.govnih.gov

Kinetic investigations would typically measure the rate of disappearance of the reactant or the rate of formation of a product over time. For instance, in the oxidative degradation of promethazine, a compound also containing a diaryl linkage, the reaction was found to generally follow first-order kinetics. nih.gov The rate of degradation was significantly influenced by factors such as pH, the presence of oxygen, and the concentration of metal ions like copper(II) and iron(III), which can act as catalysts. nih.gov

Similarly, a kinetic study of the degradation of this compound would likely involve:

Monitoring Concentration: Using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to track the concentration of the compound over time under controlled conditions (e.g., temperature, pH, catalyst concentration).

Determining Reaction Order: Plotting concentration versus time data to determine if the reaction follows zero, first, or second-order kinetics.

Calculating Rate Constants: Determining the rate constant (k) for the reaction under various conditions to quantify the influence of different parameters. For example, the degradation rate of the pyrethroid β-cypermethrin and its metabolite 3-phenoxybenzoic acid were significantly enhanced in the presence of specific microorganisms. nih.gov

Degradation Mechanisms of Phenoxyphenyl-Containing Compounds

Phenoxyphenyl compounds are found in various commercial products, and their environmental degradation is an area of active research. The degradation pathways often involve the breakdown of the ether linkage and modification of the side chains.

Studies on the pyrethroid pesticide β-cypermethrin, which degrades to 3-phenoxybenzoic acid (a close analogue), show that degradation proceeds through hydrolysis of the ester bond, followed by decomposition of the diphenyl ether structure. nih.gov The involvement of dioxygenase enzymes suggests that hydroxylation of the aromatic rings is a key step, leading to ring cleavage and eventual mineralization. nih.gov

Hydrolysis is a primary mechanism for the degradation of many organic compounds in the environment. For this compound, the most susceptible bond to hydrolysis under neutral conditions is limited, but under acidic or basic conditions, or through microbial action, degradation can occur.

Acid-Catalyzed Ether Hydrolysis: As discussed in section 4.1.2, strong acidic conditions can promote the hydrolytic cleavage of the ether bond. This pathway is relevant in certain industrial processes or specific environmental compartments with low pH.

Microbial Degradation: Biological degradation is a significant pathway. Microorganisms can utilize enzymes to attack the molecule. A common initial step is hydroxylation of one of the aromatic rings, which activates the structure for further degradation. Studies on the electrochemical degradation of other aromatic compounds show that hydroxylation is a common initial step, which can lead to the formation of catechols and subsequent ring-opening to form aliphatic acids. mdpi.com This process ultimately leads to the mineralization of the compound into CO₂, H₂O, and mineral salts.

Table of Mentioned Compounds

| Compound Name | Molecular Formula | Role in Article |

|---|---|---|

| This compound | C₁₅H₁₄O₂ | Subject of the article |

| 1-(3-Phenoxyphenyl)propan-2-ol | C₁₅H₁₆O₂ | Reduction product |

| Sodium borohydride | NaBH₄ | Reducing agent |

| Fenfluramine | C₁₂H₁₆F₃N | Related synthesis product |

| Hydrogen iodide | HI | Ether cleavage reagent |

| Hydrogen bromide | HBr | Ether cleavage reagent |

| Tris(pentafluorophenyl)borane | B(C₆F₅)₃ | Lewis acid catalyst |

| β-Cypermethrin | C₂₂H₁₉Cl₂NO₃ | Analog for degradation studies |

| 3-Phenoxybenzoic acid | C₁₃H₁₀O₃ | Degradation product of β-cypermethrin |

| Promethazine | C₁₇H₂₀N₂S | Analog for kinetic studies |

| (S)-2-hydroxypropylphosphonate ((S)-2-HPP) | C₃H₉O₄P | Substrate for stereospecific enzyme |

Oxidative Degradation Mechanisms

Advanced oxidation processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). chemicalbook.com These radicals are powerful, non-selective oxidizing agents capable of degrading a wide range of recalcitrant organic compounds. chemsrc.com The primary mechanisms of AOPs include processes such as Fenton and photo-Fenton reactions, ozonolysis, and heterogeneous photocatalysis. chemicalbook.com

In the absence of specific experimental data for this compound, the potential degradation pathways can be hypothesized based on the known reactivity of its functional groups and the degradation patterns of structurally analogous compounds. The molecule possesses three primary sites susceptible to oxidative attack: the two aromatic rings (the phenyl and phenoxy moieties) and the propan-2-one side chain.

The degradation would likely be initiated by the attack of hydroxyl radicals. This can occur via two main pathways: hydrogen atom abstraction from the aliphatic side chain or electrophilic addition to the aromatic rings.

Attack on the Aromatic Rings: The hydroxyl radical can add to the electron-rich phenyl or phenoxy rings, forming hydroxylated cyclohexadienyl radical intermediates. These intermediates can undergo further oxidation, leading to the formation of various hydroxylated derivatives of this compound. Subsequent ring-opening reactions could lead to the formation of smaller aliphatic acids and ultimately, mineralization to CO2 and H2O.

Attack on the Ether Linkage: Cleavage of the ether bond is another plausible degradation route. This would result in the formation of phenol and 3-hydroxyphenyl-2-propanone, or other related phenolic and ketonic fragments. These primary intermediates would then be susceptible to further oxidation.

Attack on the Propan-2-one Side Chain: The aliphatic side chain can also be a target for hydroxyl radicals. Hydrogen abstraction from the methylene (B1212753) or methyl groups could initiate a series of oxidation steps, potentially leading to the formation of carboxylic acids or the cleavage of the side chain from the phenoxy ring.

It is important to emphasize that the specific distribution of degradation products and the dominant reaction pathways are highly dependent on the specific AOP employed and the reaction conditions, such as pH, temperature, and the concentration of the oxidant and the substrate. Without dedicated experimental studies involving the identification of intermediates and final products through techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), any detailed mechanistic description remains speculative.

Due to the lack of specific research, no data tables on the oxidative degradation products or reaction kinetics for this compound can be presented.

Computational and Theoretical Chemistry Studies of 1 3 Phenoxyphenyl Propan 2 One

Molecular Structure and Conformational Analysis

The three-dimensional structure and conformational flexibility of a molecule are crucial determinants of its physical and biological properties. These aspects are commonly investigated using a combination of Density Functional Theory (DFT) calculations and molecular mechanics/dynamics simulations.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like 1-(3-phenoxyphenyl)propan-2-one, DFT calculations can predict optimized geometries, vibrational frequencies, and various electronic properties.

A hypothetical DFT study on this compound would likely involve geometry optimization starting from various initial conformations to identify the global minimum energy structure. The results would provide precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical DFT-Calculated Structural Parameters for the Lowest Energy Conformer of this compound

| Parameter | Predicted Value |

| C-O-C Bond Angle (Ether) | ~118-120° |

| Dihedral Angle (C-O-C-C) | Varies with conformation |

| Dihedral Angle (O-C-C-C) | Varies with conformation |

| Carbonyl C=O Bond Length | ~1.22 Å |

Molecular mechanics and molecular dynamics (MD) simulations offer a way to explore the conformational landscape of a molecule over time, providing insights into its flexibility and interactions with its environment. These methods are particularly useful for larger molecules where full quantum mechanical calculations for dynamic systems are computationally expensive.

MD simulations could reveal the range of motion of the phenoxy and propyl-2-one substituents relative to the central phenyl ring. Such studies on related molecules often show that the ether linkage provides significant flexibility, allowing the terminal phenyl ring to adopt a wide range of orientations. The propanone group would also exhibit rotational freedom. Understanding this dynamic behavior is important as it can dictate how the molecule fits into a biological receptor or interacts with other molecules.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) analysis and electrostatic potential mapping are common computational tools used to predict these properties.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are key indicators of a molecule's ability to donate or accept electrons, respectively.

For a ketone like this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy-phenyl moiety, which can act as an electron donor. The LUMO is likely to be centered on the carbonyl group of the propanone side chain, which is an electron-withdrawing group and thus an electrophilic site. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Characteristics for this compound

| Orbital | Predicted Localization | Role in Reactivity |

| HOMO | Phenoxyphenyl group | Nucleophilic/Electron-donating center |

| LUMO | Propanone (carbonyl) group | Electrophilic/Electron-accepting center |

| HOMO-LUMO Gap | Moderate | Influences chemical reactivity and stability |

Note: This table is a qualitative prediction based on the functional groups present in the molecule.

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species.

In an ESP map of this compound, regions of negative electrostatic potential (typically colored red or orange) would be expected around the oxygen atoms of the ether linkage and the carbonyl group, indicating their role as hydrogen bond acceptors or sites for interaction with electrophiles. Regions of positive potential (typically colored blue) might be found on the hydrogen atoms of the phenyl rings. This information is critical for understanding non-covalent interactions that are fundamental to biological activity.

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Analogs

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net These studies are instrumental in drug discovery and toxicology for predicting the activity of new compounds. researchgate.net

While no QSAR studies focusing specifically on this compound were identified, research on related classes of compounds, such as those containing a phenoxyphenyl scaffold, is available. For example, QSAR studies have been conducted on phenoxyphenyl derivatives as potential inhibitors of various enzymes. nih.gov In such studies, descriptors representing the physicochemical properties of the molecules (e.g., hydrophobicity, electronic properties, and steric parameters) are correlated with their biological activity. researchgate.net

For a series of analogs of this compound, a QSAR study would likely reveal the importance of the following structural features:

Substituents on the Phenyl Rings: The nature and position of substituents on either phenyl ring could significantly impact activity. Electron-withdrawing or electron-donating groups would alter the electronic profile of the molecule, while bulky groups could affect its binding to a target.

The Ketone Moiety: The presence and position of the ketone group are likely to be critical for activity, potentially through hydrogen bonding or other interactions with a biological target.

Flexibility of the Ether Linkage: The conformational freedom conferred by the ether bridge could be a key parameter in determining how well the molecule can adapt its shape to fit a binding site.

QSAR models on related structures, such as chalcones (1,3-diaryl-2-propen-1-ones), have demonstrated the importance of the α,β-unsaturated ketone system for various biological activities. mdpi.com Although this compound lacks the double bond of a chalcone, the general principles of structure-activity relationships derived from these related molecules can provide a valuable starting point for understanding its potential biological profile.

Molecular Docking and Binding Mechanism Predictions for Enzyme Interactions

No specific molecular docking studies or binding mechanism predictions for the interaction of this compound with enzymes were identified in the available literature. This type of research would typically involve the use of computational software to predict the binding affinity and orientation of the compound within the active site of a target enzyme. Such studies are crucial for drug discovery and understanding potential biological activities. However, for this compound, this information does not appear to be published.

Reaction Mechanism Simulations and Transition State Analysis

Similarly, no information was found regarding reaction mechanism simulations or transition state analysis for this compound. These computational methods are used to elucidate the step-by-step process of a chemical reaction, identify intermediate structures, and determine the energy barriers (transition states) that must be overcome. This knowledge is fundamental to understanding the reactivity and stability of a compound. In the case of this compound, such detailed computational investigations have not been reported in the accessible scientific literature.

Applications As Precursors and Intermediates in Advanced Organic Synthesis

Role in the Synthesis of Complex Natural Products and Synthetic Targets

While direct applications of 1-(3-Phenoxyphenyl)propan-2-one in the total synthesis of complex natural products are not extensively documented, its core structure is representative of building blocks used to construct larger, biologically active molecules. Ketones of this type are fundamental precursors for creating chalcones (1,3-diaryl-2-propen-1-ones), which are open-chain flavonoids abundant in nature and serve as key intermediates in the biosynthesis of flavonoids and isoflavonoids. nih.gov

The general synthesis of chalcones involves a base-catalyzed Claisen-Schmidt condensation between an acetophenone derivative and a benzaldehyde (B42025) derivative. nih.govresearchgate.net By analogy, this compound could react with various aromatic aldehydes to produce a diverse range of chalcone structures. These resulting chalcones are valuable synthons for synthesizing various heterocyclic compounds, which are core structures in many natural products.

Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The phenoxyphenyl moiety is a significant pharmacophore found in numerous active pharmaceutical ingredients. While this compound itself is not always the direct starting material, its structural isomers and analogs are critical in the synthesis of major drugs.

Pyriproxyfen Intermediates

Pyriproxyfen is a potent insect growth regulator that functions as a juvenile hormone analog. google.com Its synthesis relies on an intermediate that is a structural isomer of the subject compound. The standard industrial synthesis of Pyriproxyfen begins with 4-phenoxyphenol (B1666991) (the para-isomer), not 3-phenoxyphenol. This starting material is reacted with propylene (B89431) oxide under basic conditions to yield the key intermediate, 1-(4-phenoxyphenoxy)-2-propanol. google.compatsnap.compatsnap.comgoogle.com This alcohol is then reacted with 2-chloropyridine to form the final Pyriproxyfen product. google.comgoogle.com

Therefore, while this compound shares the phenoxy-aromatic-aliphatic core, it is the intermediate derived from the para-substituted phenol (B47542), 1-(4-phenoxyphenoxy)-2-propanol, that is the direct precursor in the commercial production of Pyriproxyfen. patsnap.comgoogle.com

Fenoprofen Analogs

Fenoprofen is a non-steroidal anti-inflammatory drug (NSAID) used to manage mild to moderate pain and inflammation. nih.gov The molecular structure of Fenoprofen is 2-(3-phenoxyphenyl)propanoic acid. nih.gov The direct precursor for this API is a close structural analog of the subject compound: 1-(3-phenoxyphenyl)ethanone (also known as 3'-phenoxyacetophenone). google.comepa.gov

The synthesis involves 1-(3-phenoxyphenyl)ethanone as the key intermediate. google.com This highlights the importance of the 3-phenoxyphenyl ketone scaffold in pharmaceutical synthesis. Although this compound is a propanone derivative, it is the ethanone (acetophenone) analog that serves as the immediate precursor to the widely used drug, Fenoprofen. nih.govgoogle.com

| Target API | Precursor/Intermediate | Relationship to this compound |

|---|---|---|

| Pyriproxyfen | 1-(4-Phenoxyphenoxy)-2-propanol | Positional Isomer (para-substituted) and different functional group (alcohol vs. ketone) |

| Fenoprofen | 1-(3-Phenoxyphenyl)ethanone | Structural Analog (ethanone vs. propanone) |

Utilization in Annulation and Cyclization Strategies for Aromatic Systems

Aryl ketones like this compound are valuable substrates for reactions that build new rings onto aromatic systems. A primary application is in the synthesis of chalcones, which are highly versatile intermediates for various cyclization and annulation reactions.

As previously mentioned, this compound can theoretically serve as the ketone component in a Claisen-Schmidt condensation. The resulting α,β-unsaturated ketone system in the chalcone product is a bi-electrophile, making it an ideal synthon for cyclo-condensation reactions with bi-nucleophilic species. This reactivity allows for the construction of a wide array of heterocyclic systems, including:

Pyrazolines

Pyrimidinones

Benzazepines

These heterocyclic motifs are prevalent in medicinal chemistry and materials science. For instance, chalcone derivatives containing a 3-phenoxyphenyl group have been synthesized and evaluated for their potent cytotoxic activity against cancer cell lines. sciencerepository.org These studies demonstrate the utility of the 3-phenoxyphenyl scaffold in generating biologically active molecules through condensation and subsequent molecular elaboration. sciencerepository.org

Application in Polymer and Material Science Precursor Chemistry

The application of this compound as a direct monomer or precursor in polymer and material science is not well-established in the available literature. Polymer synthesis typically requires monomers with two or more reactive functional groups that can undergo polymerization reactions. sigmaaldrich.com

However, the broader class of phenoxy-containing compounds is utilized in polymer chemistry. For example, derivatives containing carboxylic acid or amine functionalities, such as 1,3-bis(4-carboxy phenoxy) propane, are used to synthesize new polyamides. researchgate.net These polymers can exhibit desirable properties like high thermal stability. While this compound does not possess the typical functional groups for direct polycondensation, its chemical backbone is relevant. It could potentially be functionalized to introduce polymerizable groups, thereby serving as a building block for novel polymers with specific thermal or optical properties imparted by the bulky phenoxyphenyl side chain.

Advanced Analytical Methodologies in Research on 1 3 Phenoxyphenyl Propan 2 One

Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental insights into the molecular architecture of 1-(3-phenoxyphenyl)propan-2-one by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The aromatic protons on the two phenyl rings typically appear in the downfield region, generally between δ 6.8 and 7.4 ppm, exhibiting complex splitting patterns due to spin-spin coupling. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group and the phenoxy-substituted phenyl ring are expected to resonate as a singlet at approximately δ 3.7 ppm. The methyl protons (-CH₃) of the propan-2-one moiety characteristically appear as a sharp singlet further upfield, around δ 2.2 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon (C=O) is the most deshielded and appears at the lowest field, typically around δ 205 ppm. The carbon atoms of the two aromatic rings resonate in the range of approximately δ 115 to δ 160 ppm. The carbon of the methylene group (-CH₂-) is expected around δ 50 ppm, while the methyl carbon (-CH₃) will be observed at a higher field, typically around δ 30 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methyl Protons (-CH₃) | ~2.2 | ~30 |

| Methylene Protons (-CH₂-) | ~3.7 | ~50 |

| Aromatic Protons | 6.8 - 7.4 | 115 - 160 |

| Carbonyl Carbon (C=O) | - | ~205 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the most prominent absorption band is due to the stretching of the carbonyl group (C=O) of the ketone, which is expected to appear as a strong, sharp peak in the region of 1710-1720 cm⁻¹. The presence of the aromatic rings is confirmed by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O-C ether linkage will show a characteristic stretching band in the fingerprint region, typically between 1200 and 1300 cm⁻¹. riekemetals.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Stretch | 1710 - 1720 | Strong, Sharp |

| Aromatic C-H | Stretch | > 3000 | Medium to Weak |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| Ether (C-O-C) | Stretch | 1200 - 1300 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

Mass Spectrometry (MS, HRMS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (226.27 g/mol ). riekemetals.com

High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the determination of the elemental composition.

Common fragmentation pathways for ketones often involve alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. For this compound, this could lead to the formation of a [CH₃CO]⁺ fragment (m/z 43) and a [M-43]⁺ fragment corresponding to the loss of the acetyl group. Another likely fragmentation is the cleavage of the bond between the methylene group and the phenoxyphenyl moiety, which could result in various fragment ions derived from the substituted aromatic structure. For instance, a fragment corresponding to the phenoxyphenyl group itself could be observed.

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for its quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of compounds in a liquid mobile phase. For an aromatic ketone like this compound, a reversed-phase HPLC method is typically employed.

A common setup would involve a C18 stationary phase column. The mobile phase would likely be a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. Detection is commonly achieved using a UV detector, as the aromatic rings and the carbonyl group absorb UV light. The specific wavelength for detection would be chosen to maximize the sensitivity for this compound.

Table 3: Typical HPLC Parameters for the Analysis of Aromatic Ketones

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18, e.g., 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water (with or without acid modifier) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to maximum absorbance |

| Injection Volume | 10-20 µL |

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. This compound is sufficiently volatile to be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

The choice of the GC column is critical for achieving good separation. A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or equivalent), is often suitable for the analysis of aromatic ketones. The oven temperature would be programmed to ramp up to ensure the efficient elution of the compound. The injector and detector temperatures are set high enough to prevent condensation. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. When coupled with a mass spectrometer, GC-MS provides both retention time data for identification and a mass spectrum for structural confirmation.

Table 4: Typical GC Parameters for the Analysis of Aromatic Ketones

| Parameter | Condition |

|---|---|

| Column | Capillary column, e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Temperature ramp, e.g., starting at 100 °C, ramping to 280 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 - 300 °C |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a versatile and rapid chromatographic technique used for separating mixtures, identifying compounds, determining purity, and monitoring the progress of a chemical reaction. psu.eduresearchgate.net In the context of this compound, TLC serves as an invaluable tool for the qualitative analysis during its synthesis and purification. sigmaaldrich.com

The principle of TLC involves the separation of components based on their differential partitioning between a stationary phase, typically a polar adsorbent like silica (B1680970) gel coated on a plate, and a liquid mobile phase that moves up the plate via capillary action. psu.eduannamalaiuniversity.ac.in For a molecule with the polarity of this compound, a silica gel plate (SiO₂) would serve as an appropriate stationary phase. annamalaiuniversity.ac.in The mobile phase, or eluent, would typically be a mixture of a non-polar solvent (like n-hexane) and a moderately polar solvent (like ethyl acetate). The ratio of these solvents is optimized to achieve effective separation. env.go.jp

Research Application: In a hypothetical synthesis of this compound, TLC would be used to monitor the conversion of starting materials to the final product. Small aliquots of the reaction mixture are spotted on a TLC plate alongside the starting material standards. tanta.edu.eg As the reaction progresses, the spot corresponding to the starting material diminishes in intensity while a new spot, representing the product, appears and intensifies. The separation is based on polarity; more polar compounds interact more strongly with the stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rƒ) value. annamalaiuniversity.ac.in

The Rƒ value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. It is a characteristic value for a specific compound under defined conditions (stationary phase, mobile phase, temperature). psu.edu

Table 1: Illustrative TLC Data for this compound

| Mobile Phase (Hexane:Ethyl Acetate (B1210297) Ratio) | Rƒ Value (Hypothetical) | Observations |

| 9:1 | 0.35 | Good separation from non-polar impurities. |

| 8:2 | 0.50 | Optimal Rƒ for general analysis and purification guidance. |

| 7:3 | 0.65 | Compound moves higher, useful for separating more polar side products. |

This interactive table demonstrates how changing the polarity of the mobile phase affects the Rƒ value, a key parameter in TLC analysis.

Visualization of the spots on the TLC plate, since this compound is colorless, can be achieved by using a UV lamp (if the compound is UV-active) or by staining with a chemical reagent such as potassium permanganate, which reacts with the ketone functional group. tanta.edu.eg

Crystallographic Studies and Solid-State Analysis (e.g., X-ray Diffraction)

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is a unique fingerprint of the crystal's internal structure, from which the electron density map and, subsequently, the arrangement of atoms can be calculated. nih.gov For complex organic molecules, this technique confirms the molecular connectivity and reveals subtle stereochemical details. mdpi.com

In the absence of a single crystal, Powder X-ray Diffraction (PXRD) can be utilized. nih.gov PXRD is performed on a microcrystalline powder and is useful for identifying the crystalline form (polymorphism), assessing sample purity, and comparing different batches of the solid material. nih.gov

Research Findings: While specific crystallographic data for this compound is not publicly available, analysis of similar structures reveals the type of information that can be obtained. nih.govresearchgate.net The analysis would confirm the presence of the phenoxy group, the phenyl ring, and the propan-2-one chain. Crucially, it would determine the dihedral angles between the two phenyl rings, which is a key conformational feature of the molecule. Intermolecular interactions in the crystal lattice, such as van der Waals forces or potential weak hydrogen bonds, would also be elucidated, providing insight into the solid-state packing of the molecules. nih.govmdpi.com

Table 2: Representative Crystallographic Data for an Aromatic Ketone

| Parameter | Example Value | Description |

| Chemical Formula | C₁₅H₁₄O₂ | The elemental composition of the molecule. |

| Formula Weight | 226.27 g/mol | The mass of one mole of the compound. riekemetals.com |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. researchgate.net |

| Space Group | P2₁/c | A specific description of the symmetry elements within the crystal. researchgate.net |

| Unit Cell Dimensions | a = 10.1 Å, b = 5.9 Å, c = 20.5 Å, β = 98.5° | The dimensions of the smallest repeating unit of the crystal lattice. researchgate.net |

| Molecules per Unit Cell (Z) | 4 | The number of molecules contained within one unit cell. researchgate.net |

This interactive table presents typical parameters obtained from a single-crystal X-ray diffraction experiment, which collectively define the structure of the crystal.

Development of Specialized Analytical Protocols for Research Investigations

For ongoing research involving this compound, the development of specialized, validated analytical protocols is crucial for obtaining reliable and reproducible quantitative data. mdpi.com This often involves hyphenated chromatographic techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), which provide both separation and definitive identification. env.go.jp

The development of a specialized protocol is a systematic process:

Method Selection : The choice between GC-MS and LC-MS depends on the compound's volatility and thermal stability. Given its structure, this compound is likely amenable to GC-MS analysis.

Column Selection : A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polarity phase like 5% phenyl-methylpolysiloxane) is chosen to achieve good chromatographic resolution.

Optimization of Conditions : For GC-MS, this involves optimizing the injector temperature, the oven temperature program (the rate at which the oven is heated), and the carrier gas flow rate to ensure sharp peaks and good separation from any impurities or other components in the sample matrix.

Mass Spectrometer Tuning : The MS parameters are adjusted to ensure optimal sensitivity and to generate a characteristic and reproducible mass spectrum. The mass spectrum, showing the molecular ion and fragmentation pattern, serves as a highly specific identifier for the compound.

Validation : The developed method is then validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 3: Hypothetical Parameters for a Specialized GC-MS Protocol

| Parameter | Setting | Purpose |

| Gas Chromatograph (GC) | ||

| Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms) | Provides separation of analytes based on boiling point and polarity. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Carrier Gas | Helium, 1.0 mL/min constant flow | Transports the sample through the column. |

| Oven Program | 100 °C (hold 1 min), then 15 °C/min to 300 °C (hold 5 min) | Separates compounds based on their elution from the column at different temperatures. |

| Mass Spectrometer (MS) | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the molecule in a reproducible way for identification. |

| Mass Range | 40-450 amu | Scans for the expected mass-to-charge ratios of the parent compound and its fragments. |

| Source Temperature | 230 °C | Maintains the ion source at a constant, optimal temperature. |

This interactive table outlines the key instrumental settings for a specialized Gas Chromatography-Mass Spectrometry (GC-MS) method tailored for the analysis of this compound.

Environmental Chemistry and Degradation Pathways of Phenoxyphenyl Containing Compounds

Photodegradation Mechanisms and Identification of Photoproducts

Photodegradation is a key process that breaks down chemical compounds through the action of light. novapublishers.com For molecules with aromatic chromophore systems, such as phenoxyphenyl derivatives, this process can involve several mechanisms, including photoionization, photodissociation, photoaddition, and photoisomerization. nih.gov

The fundamental mechanism often involves the absorption of photons, leading to the generation of electron-hole pairs. mdpi.com This can result in the formation of reactive species like hydroxyl radicals (OH•), superoxide (B77818) radicals (•O₂⁻), and holes (h+), which then react with the organic compound. mdpi.com Phenols, for instance, can be photochemically oxidized to quinoid products, which may then form peroxide adducts with oxygen. nih.gov

In the case of phenol (B47542), a related structure, photodegradation has been observed to occur in two main phases. Initially, phenol is decomposed into hydroxylated intermediates such as catechol and benzoquinone. Subsequently, these intermediates are mineralized into simpler organic compounds like formic acid and oxalic acid, and eventually into carbon dioxide and water. researchgate.net

Biotic Degradation Pathways (e.g., Microbial Metabolism)

The microbial metabolism of aromatic compounds is a significant pathway for their degradation in the environment. Bacteria, in particular, have been shown to break down a wide range of phenolic compounds. nih.gov

A notable example is the degradation of 3-phenoxybenzoic acid (3-PBA), a common metabolite of synthetic pyrethroid insecticides which shares the phenoxyphenyl core structure. A bacterial strain, Bacillus sp. DG-02, has been shown to degrade 95.6% of a 50 mg·L⁻¹ solution of 3-PBA within 72 hours. nih.gov The degradation proceeds through the formation of several intermediate metabolites, including protocatechuate, phenol, and 3,4-dihydroxy phenol. nih.gov This suggests a metabolic pathway involving the cleavage of the ether bond, a common feature in the breakdown of phenoxyphenyl compounds.

The efficiency of microbial degradation can be influenced by the concentration of the compound. For instance, Bacillus sp. DG-02 was able to completely degrade 3-PBA at concentrations of 25, 50, and 100 mg·L⁻¹, but the degradation rate decreased at higher concentrations. nih.gov

The gut microbiota can also play a role in the metabolism of phenolic compounds, transforming them into various metabolites such as hydroxyphenylpropionic acids and hydroxybenzoic acids. nih.gov While not directly related to environmental degradation, this highlights the capacity of microorganisms to process the phenoxyphenyl structure.

Thermal Degradation Profiles and Pyrolysis Studies of Related Structures

Thermal degradation and pyrolysis (decomposition at high temperatures in the absence of oxygen) are important processes that can break down complex organic molecules into simpler ones. Studies on lignin (B12514952) model compounds, which include phenoxyphenyl structures, provide valuable insights into these processes. researchgate.net

The pyrolysis of lignin model compounds with β-O-4 and α-O-4 ether linkages has been investigated. researchgate.net The initial reaction steps are proposed to be concerted retro-ene fragmentation for β-O-4 compounds and homolytic dissociation for α-O-4 compounds. researchgate.net The pyrolysis of Organosolv lignin, for example, primarily yields phenol and guaiacol (B22219) derivatives. researchgate.net

The thermal degradation of polypropylene, a common plastic, has been shown to follow a reaction order of 0.35, indicating a complex degradation process that cannot be described by a simple first-order reaction. researchgate.net The degradation of some synthetic cannabinoids, when heated, results in the breakdown of the molecule into smaller, inactive compounds. nih.gov

The pyrolysis of mineralized waste, which can contain a variety of organic materials, occurs in stages. The main pyrolysis stage, between 300–500°C, involves the decomposition of materials like plastics and paper into smaller organic molecules and eventually aromatic compounds. aaqr.org

The table below summarizes the thermal degradation characteristics of some related compounds.

Assessment of Environmental Fate and Transformation Pathways

The environmental fate of a chemical is determined by the combination of photodegradation, biotic degradation, and thermal degradation processes. epa.gov The persistence and potential for long-range transport of a compound are dependent on its susceptibility to these degradation pathways.

For phenoxyphenyl-containing compounds, the ether linkage is a key site for degradation. Both photodegradation and microbial metabolism can lead to the cleavage of this bond, resulting in the formation of simpler phenolic compounds. researchgate.netnih.gov These smaller molecules can then be further degraded, ultimately leading to mineralization.

The rate of degradation can be influenced by environmental conditions such as pH and temperature. For example, the thermal degradation of some bioactive compounds is more rapid in solution compared to a dried powder form and is also affected by the pH of the solution. nih.gov

The table below provides a summary of the degradation pathways for phenoxyphenyl-containing compounds.

Selected Biological Activity Research: Mechanistic in Vitro and Enzyme Inhibition Studies

Enzyme Inhibition Profiles (e.g., cPLA2α, FAAH, COX-2)

No published studies were found that specifically investigated the inhibitory activity of 1-(3-Phenoxyphenyl)propan-2-one against cytosolic phospholipase A2α (cPLA2α), fatty acid amide hydrolase (FAAH), or cyclooxygenase-2 (COX-2). Consequently, no data table of inhibition profiles can be generated. Research on other chemical entities with a propanone core structure has shown activity against these enzymes, but direct evidence for this compound is lacking.

Cellular Mechanism of Action in In Vitro Systems

The effects of this compound on the fundamental cellular processes of proliferation, gene expression, and apoptosis have not been characterized in available research.

Effects on Cell Cycle and Proliferation

There are no available studies detailing the impact of this compound on the cell cycle progression or proliferation rates of any cell line.

Induction of Apoptosis in Cell Lines

No data could be retrieved confirming or refuting the ability of this compound to induce apoptosis in any tested cell lines.

Structure-Activity Relationships (SAR) for Specific Biological Targets and Enzyme Systems

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. However, no SAR studies that include this compound as part of a compound series for analysis against specific enzymes or biological targets could be located.

Metabolic Stability Studies in Isolated Enzyme Systems and Subcellular Fractions (e.g., rat liver S9 fractions)

Metabolic stability is a key parameter in drug discovery, often assessed using subcellular fractions like liver S9, which contain a mixture of phase I and phase II metabolic enzymes. researchgate.net These assays help predict the in vivo metabolic clearance of a compound. researchgate.netresearchgate.net A typical study involves incubating the compound with the S9 fraction and measuring its depletion over time. nih.gov Despite the commonality of such tests, specific data on the metabolic stability of this compound in rat liver S9 fractions or other similar systems is not available in the public domain. Therefore, no data table on its in vitro half-life or intrinsic clearance can be provided.

Q & A

Q. Biological implications :

- Antimicrobial activity : Para-chloro analogs show higher efficacy (MIC ~5 µg/mL) than meta-phenoxy derivatives, attributed to improved membrane permeability .

- Structure-activity relationship (SAR) studies : Use molecular docking to compare binding affinities of analogs with target enzymes (e.g., cytochrome P450) .

Advanced: How can researchers address contradictory data in catalytic hydrogenation studies of this compound?

Methodological Answer:

Contradictions in hydrogenation yields (e.g., incomplete reduction vs. over-reduction) often stem from:

- Catalyst selection : Pd/C (5% wt) in ethanol achieves selective ketone-to-alcohol reduction, while Raney Ni may cause aryl ring hydrogenation .

- Pressure optimization : Low H₂ pressure (1–2 atm) prevents side reactions; monitor via gas chromatography (GC) .

- Acidic additives : Trace HCl (0.1 M) accelerates reduction kinetics but may protonate phenoxy groups, altering reactivity .

Validate reproducibility using control experiments with deuterated solvents (e.g., CD₃OD) to track proton exchange .

Advanced: What strategies mitigate thermal degradation during storage or high-temperature reactions?

Methodological Answer:

Thermal stability is pH- and solvent-dependent:

- Storage : Keep at –20°C in amber vials under argon; avoid aqueous buffers (hydrolysis risk) .

- Degradation pathways : At >100°C, the ketone undergoes retro-aldol cleavage , detected via TGA-DSC (weight loss onset at 120°C) .

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition .

Advanced: How to design experiments to evaluate the environmental fate of this compound?

Methodological Answer:

- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solution; analyze breakdown products via LC-MS/MS .

- Biodegradation : Use OECD 301D test with activated sludge; quantify half-life using ¹⁴C-labeling .

- Ecotoxicity : Perform Daphnia magna assays (48-h EC₅₀) to assess aquatic toxicity .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.